molecular formula C11H17BrClNO B5387294 2-[(4-bromobenzyl)amino]-1-butanol hydrochloride CAS No. 1048673-56-8

2-[(4-bromobenzyl)amino]-1-butanol hydrochloride

Cat. No.: B5387294
CAS No.: 1048673-56-8
M. Wt: 294.61 g/mol
InChI Key: AWGYMLRBDZVPRF-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)amino]-1-butanol hydrochloride is an organic compound that features a bromobenzyl group attached to an amino-butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)amino]-1-butanol hydrochloride typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with butanol under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzyl)amino]-1-butanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

2-[(4-bromobenzyl)amino]-1-butanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to changes in their activity. The amino-butanol backbone can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromobenzyl)amino]-1-butanol hydrochloride is unique due to its specific bromobenzyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where selective interactions with molecular targets are required .

Properties

IUPAC Name

2-[(4-bromophenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYMLRBDZVPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048673-56-8
Record name 1-Butanol, 2-[[(4-bromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048673-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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